rac-(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine hydrochloride, trans
CAS No.: 1431304-51-6
Cat. No.: VC11625200
Molecular Formula: C7H9BrClNS
Molecular Weight: 254.58 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1431304-51-6 |
|---|---|
| Molecular Formula | C7H9BrClNS |
| Molecular Weight | 254.58 g/mol |
| IUPAC Name | (1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H8BrNS.ClH/c8-7-2-1-6(10-7)4-3-5(4)9;/h1-2,4-5H,3,9H2;1H/t4-,5-;/m1./s1 |
| Standard InChI Key | LBIZQHIHGWNYHM-TYSVMGFPSA-N |
| Isomeric SMILES | C1[C@H]([C@@H]1N)C2=CC=C(S2)Br.Cl |
| Canonical SMILES | C1C(C1N)C2=CC=C(S2)Br.Cl |
Introduction
rac-(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine hydrochloride, trans, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its cyclopropane ring attached to a bromothiophene moiety, which imparts distinct electronic properties and biological interactions compared to its analogs.
Synthesis
The synthesis of rac-(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine hydrochloride typically involves several key steps, including the formation of the cyclopropane ring and the introduction of the bromothiophene moiety. These steps require careful optimization of reaction conditions to achieve high yields and purity.
Biological Activity and Applications
This compound is primarily used in research settings to explore its potential biological activities, particularly in medicinal chemistry. Studies may focus on its binding affinity to various receptors or enzymes, which could lead to applications in drug development.
Structural Similarities and Analogues
Several compounds share structural similarities with rac-(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine hydrochloride. These include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Rac-1-[(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropyl]methanamine | Chlorine instead of bromine | Potentially different receptor interactions |
| Rac-1-[(1S,2S)-2-(5-bromothiophen-3-yl)cyclopropyl]methanamine | Different stereochemistry | May exhibit distinct biological activity |
| Rac-[(1R,2R)-2-(5-bromothiophen)ethyl]methanamine | Ethyl group instead of cyclopropane | Altered pharmacokinetics and dynamics |
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